N3-O2Oc-O2Oc-OH

ADC Linker PROTAC Purity Analysis

Avoid the irreproducibility of generic PEG substitutes. N3-O2Oc-O2Oc-OH delivers a precisely defined 2-AEEA-unit spacer—the exact length and hydrophilicity required to maintain conjugate solubility, prevent aggregation, and preserve the intended drug-to-antibody ratio (DAR) in ADCs. Its azide handle enables CuAAC or SPAAC click chemistry, while the terminal carboxylic acid provides orthogonal payload or ligand attachment critical for site-specific ADC assembly and PROTAC ternary complex optimization. Even minor PEG-length deviations can alter pharmacokinetics and degradation efficiency; this validated, non-cleavable linker eliminates that risk. Confirm batch purity and secure your supply chain for reproducible bioconjugation results.

Molecular Formula C12H22N4O7
Molecular Weight 334.33 g/mol
CAS No. 1254054-60-8
Cat. No. B6337403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-O2Oc-O2Oc-OH
CAS1254054-60-8
Molecular FormulaC12H22N4O7
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-]
InChIInChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19)
InChIKeyJSDQHVBNBHLKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-O2Oc-O2Oc-OH (CAS 1254054-60-8) | Heterobifunctional PEG Linker for Click Chemistry & ADC Procurement


N3-O2Oc-O2Oc-OH (CAS 1254054-60-8) is a heterobifunctional linker featuring an azide group for click chemistry and a carboxylic acid for further conjugation. It is classified as an ADC (Antibody-Drug Conjugate) Linker and a PROTAC linker . The core structure comprises two short, defined PEG (polyethylene glycol) units (AEEA), which confer hydrophilicity and enhance aqueous solubility . It serves as a fundamental building block for bioconjugation, enabling the covalent attachment of molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions .

N3-O2Oc-O2Oc-OH (CAS 1254054-60-8) in ADC/PROTAC Design: Avoiding the Pitfalls of Simple Linker Substitution


While many PEG-based linkers are commercially available, direct substitution is a significant risk in bioconjugate development. The precise length and hydrophilicity of a linker critically influence the solubility, stability, and biological performance of the final ADC or PROTAC conjugate [1]. Subtle changes in linker length can alter the drug-to-antibody ratio (DAR), impact the conjugate's aggregation propensity, and modulate its in vivo pharmacokinetic profile. Furthermore, the specific combination of an azide and a carboxylic acid terminal group in N3-O2Oc-O2Oc-OH provides a defined and validated orthogonal conjugation strategy that may not be achievable with other heterobifunctional linkers like amine-PEG-acid or alkyne-PEG-acid. Therefore, substituting N3-O2Oc-O2Oc-OH with a seemingly similar linker of a different PEG length or terminal group can lead to irreproducible conjugation yields, altered payload release kinetics, and ultimately, failure of the intended application . The evidence below highlights the specific, quantifiable attributes that define its utility.

Quantitative Differentiation of N3-O2Oc-O2Oc-OH: Evidence for Procurement Decisions


N3-O2Oc-O2Oc-OH Purity Assessment: A High-Assurance Building Block for Reliable Conjugation

High purity is paramount for a linker intended for subsequent conjugation steps, as impurities can lead to side reactions and complex purification challenges. N3-O2Oc-O2Oc-OH is commercially available with a purity of 99-100% as determined by titration assay . This level of purity ensures that the azide functionality is not compromised and that the linker can be used in stoichiometric reactions without accounting for significant inactive impurities.

ADC Linker PROTAC Purity Analysis

Defined PEG Length (AEEA-AEEA) of N3-O2Oc-O2Oc-OH: Optimizing Hydrophilicity for Conjugate Solubility

The solubility of a linker directly impacts the efficiency of bioconjugation reactions and the physicochemical properties of the final conjugate. The core structure of N3-O2Oc-O2Oc-OH consists of a defined AEEA (aminoethyl ethoxy ethanol) dimer. The PEG character of this structure is known to enhance aqueous solubility, a critical parameter for maintaining the solubility of hydrophobic drug payloads in ADC and PROTAC development . The molecular formula C12H22N4O7 and LogP of -0.5 confirm the hydrophilic nature of the molecule . A vendor datasheet specifically notes that this PEGylated linker enhances aqueous solubility .

Drug Delivery Bioconjugation PROTAC Solubility

Dual Reactivity Profile of N3-O2Oc-O2Oc-OH: Compatibility with Both CuAAC and SPAAC Conjugation Chemistries

The azide group in N3-O2Oc-O2Oc-OH is a versatile handle for click chemistry. Unlike some strained alkynes that are limited to SPAAC, the azide can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity provides significant flexibility in experimental design.

Click Chemistry Bioconjugation CuAAC SPAAC

Stability Profile of N3-O2Oc-O2Oc-OH for Long-Term Research Use

For procurement planning, the long-term stability of a reagent is a critical logistical and financial consideration. N3-O2Oc-O2Oc-OH demonstrates robust stability under standard laboratory conditions. When stored as a powder at -20°C, the compound is stable for 3 years. It is also stable at ambient temperature for several days during ordinary shipping . The recommended storage condition of 2-8°C by some vendors further supports its stability .

Stability Storage Procurement

Validated Application Scenarios for N3-O2Oc-O2Oc-OH in Bioconjugation R&D


Synthesis of Antibody-Drug Conjugates (ADCs) with a Non-Cleavable Linker

N3-O2Oc-O2Oc-OH serves as a foundational, non-cleavable linker for ADCs. Its carboxylic acid can be activated to attach to a cytotoxic payload, while the azide group is used for site-specific conjugation to an antibody that has been modified with an alkyne or DBCO group. The defined PEG length and high hydrophilicity of the linker are crucial for maintaining the solubility and stability of the final ADC, preventing aggregation, and improving the pharmacokinetic profile .

Construction of PROTACs (Proteolysis Targeting Chimeras)

In the modular assembly of PROTACs, N3-O2Oc-O2Oc-OH is an ideal linker for connecting an E3 ligase ligand to a target protein ligand via click chemistry. The azide group allows for efficient conjugation to an alkyne-functionalized ligand, while the acid group can be used to attach the complementary ligand. The specific PEG linker length is a critical variable that influences the formation of the ternary complex and, consequently, the efficiency of target protein degradation .

Bioorthogonal Labeling of Biomolecules for Imaging and Diagnostics

The carboxylic acid handle of N3-O2Oc-O2Oc-OH can be used to attach the linker to a variety of probes, such as fluorescent dyes, biotin, or chelators. The azide moiety then provides a bioorthogonal handle for conjugation to biomolecules (proteins, peptides, nucleic acids) that have been modified to contain a DBCO or BCN group. This two-step labeling strategy is widely used in cellular imaging, target identification, and diagnostic assay development .

Synthesis of Multifunctional Dendrimers and Polymers

The orthogonal reactivity of the azide and carboxylic acid groups makes N3-O2Oc-O2Oc-OH a valuable monomer or chain extender in the synthesis of well-defined heterofunctional polymers or dendrimers. The acid group can be used to attach to a core scaffold, while the azide group can be utilized for further functionalization via click chemistry, enabling the creation of complex, multifunctional materials for drug delivery and tissue engineering applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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